molecular formula C12H14BCl3O2 B1393482 4,4,5,5-Tetramethyl-2-(3,4,5-trichlorophenyl)-1,3,2-dioxaborolane CAS No. 942069-95-6

4,4,5,5-Tetramethyl-2-(3,4,5-trichlorophenyl)-1,3,2-dioxaborolane

Cat. No.: B1393482
CAS No.: 942069-95-6
M. Wt: 307.4 g/mol
InChI Key: OTPVENHYVDCFAO-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(3,4,5-trichlorophenyl)-1,3,2-dioxaborolane is a specialized organoboron compound known for its unique chemical properties and applications in scientific research. This compound is characterized by its molecular structure, which includes a boron atom bonded to a trichlorophenyl group and a tetramethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-(3,4,5-trichlorophenyl)-1,3,2-dioxaborolane typically involves the reaction of 3,4,5-trichlorophenylboronic acid with a suitable reagent under controlled conditions. Common reagents include trimethyl borate and a catalyst such as palladium on carbon. The reaction is usually carried out under an inert atmosphere to prevent oxidation and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to enhance efficiency and yield. The process is optimized to minimize by-products and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

  • Substitution: Nucleophilic substitution reactions are facilitated by strong nucleophiles such as halides or alkoxides.

Major Products Formed: The major products formed from these reactions include various boronic acids, esters, and derivatives, which are valuable in further chemical synthesis and research applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a reagent in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds. It is also employed in the synthesis of complex organic molecules and polymers.

Biology: In biological research, 4,4,5,5-Tetramethyl-2-(3,4,5-trichlorophenyl)-1,3,2-dioxaborolane is utilized in the development of fluorescent probes and imaging agents. Its unique properties make it suitable for labeling biomolecules and studying cellular processes.

Medicine: In the medical field, this compound is explored for its potential use in drug discovery and development. It serves as a building block for the synthesis of pharmaceuticals and bioactive compounds.

Industry: In industry, this compound finds applications in the production of advanced materials, including catalysts and coatings. Its ability to form stable complexes with metals makes it valuable in various industrial processes.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(3,4,5-trichlorophenyl)-1,3,2-dioxaborolane exerts its effects involves its interaction with molecular targets and pathways. The boron atom in the compound forms covalent bonds with organic substrates, facilitating cross-coupling reactions and the formation of new chemical bonds. This mechanism is crucial in its applications in organic synthesis and material science.

Comparison with Similar Compounds

  • 4,4,5,5-Tetramethyl-2-(2,4,5-trichlorophenyl)-1,3,2-dioxaborolane

  • 4,4,5,5-Tetramethyl-2-(2,6-dichlorophenyl)-1,3,2-dioxaborolane

Uniqueness: 4,4,5,5-Tetramethyl-2-(3,4,5-trichlorophenyl)-1,3,2-dioxaborolane stands out due to its specific substitution pattern on the phenyl ring, which influences its reactivity and stability compared to similar compounds. This unique structure allows for selective reactions and tailored applications in various fields.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(3,4,5-trichlorophenyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BCl3O2/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)10(16)9(15)6-7/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPVENHYVDCFAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BCl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674850
Record name 4,4,5,5-Tetramethyl-2-(3,4,5-trichlorophenyl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942069-95-6
Record name 4,4,5,5-Tetramethyl-2-(3,4,5-trichlorophenyl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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